molecular formula C17H21N5OS B2741507 N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide CAS No. 305354-33-0

N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide

Cat. No.: B2741507
CAS No.: 305354-33-0
M. Wt: 343.45
InChI Key: XIMJIOSLUATJTJ-UHFFFAOYSA-N
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Description

N'-(4-(Dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a hydrazone derivative characterized by a pyrimidinylthioacetohydrazide backbone and a 4-(dimethylamino)benzylidene substituent. Its structure combines a pyrimidine ring (4,6-dimethyl-substituted) linked via a thioether bond to an acetohydrazide moiety, further functionalized with a dimethylamino-substituted benzylidene group.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-12-9-13(2)20-17(19-12)24-11-16(23)21-18-10-14-5-7-15(8-6-14)22(3)4/h5-10H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMJIOSLUATJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its enzyme inhibition properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino group, a benzylidene moiety, and a pyrimidine derivative. Its molecular formula is C17H20N4OSC_{17}H_{20}N_4OS, with a molecular weight of approximately 336.43 g/mol. The presence of these functional groups contributes to its biological activity.

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on various enzymes, particularly tyrosinase. Tyrosinase is crucial in melanin biosynthesis and is a target for skin-related disorders such as hyperpigmentation.

Tyrosinase Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against mushroom tyrosinase. The inhibition mechanism was assessed using Lineweaver-Burk plots, indicating competitive inhibition characteristics.

Concentration (µM) Inhibition (%)
00
545
1070
2085

The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity compared to standard inhibitors like kojic acid .

Cytotoxicity Profile

The cytotoxic effects of the compound were evaluated in various cancer cell lines, including B16F10 murine melanoma cells. The results indicated that this compound exhibited low cytotoxicity at concentrations below 20 µM over 48 hours.

Concentration (µM) Cell Viability (%)
0100
595
1090
2080

These findings suggest that while the compound effectively inhibits tyrosinase, it does not adversely affect cell viability at therapeutic concentrations .

Antioxidant Activity

In addition to enzyme inhibition, the compound has shown promising antioxidant properties. It was tested using DPPH and ABTS radical scavenging assays, where it demonstrated significant radical scavenging activity comparable to vitamin C.

Assay Type Scavenging Activity (%)
DPPH82
ABTS78

These results indicate that this compound may provide protective effects against oxidative stress-related damage .

Case Studies and Applications

Several case studies highlight the potential therapeutic applications of this compound:

  • Skin Disorders : Due to its tyrosinase inhibitory activity, the compound may be beneficial in treating hyperpigmentation disorders.
  • Cancer Research : Its low cytotoxic profile combined with enzyme inhibition suggests potential use in cancer therapies targeting melanin-producing cells.
  • Antioxidant Therapy : The antioxidant properties could be explored for developing supplements or topical formulations aimed at reducing oxidative stress.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide. This reaction can be facilitated under acidic or basic conditions to yield the desired hydrazone derivative. The purity and structure of the synthesized compound can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that derivatives of hydrazones, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures possess antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameAntibacterial ActivityAntifungal Activity
Compound AEffectiveModerate
Compound BHighLow
This compoundTBDTBD

Anticancer Potential

The anticancer properties of hydrazone derivatives have been explored extensively. Compounds with similar structures have been designed as molecular hybrids with triazine rings and sulfonamide fragments, showing promising results in inhibiting tumor growth in various cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells.

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for further research in therapeutic applications against infections and cancer.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of related compounds, particularly against targets relevant to diseases such as diabetes and Alzheimer's disease. The inhibition profiles suggest that modifications to the hydrazone structure can enhance activity against specific enzymes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Compound Name / ID Structural Variation vs Target Compound Key Applications
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Phenyl instead of benzylidene hydrazide SIRT2 inhibition; breast cancer cell growth suppression (IC~50~ ≤ 0.50 µg/mL)
N'-(4-Methylbenzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide (MFCD01012667) 4-Methylbenzylidene vs 4-(dimethylamino)benzylidene Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus)
N'-(Thiophen-2-ylmethylene)-2-(spiro-pyridothienopyrimidinyl)thioacetohydrazide (8b) Spiro-pyridothienopyrimidine core; thiophene substituent Broad-spectrum antibacterial activity (MIC: 8–32 µg/mL)
N'-(4-(Diethylamino)benzylidene)-2-(pyrazoloquinolinyl)acetohydrazide (6p) Pyrazoloquinoline core; diethylamino vs dimethylamino Cytotoxicity against cancer cell lines (e.g., MDA-MB-231)
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(1-phenylethylidene)acetohydrazide (60458-66-4) Phenylethylidene vs benzylidene; no dimethylamino group Not reported in literature; structural analog for SAR studies

Notes:

  • The target compound’s 4-(dimethylamino)benzylidene group distinguishes it from simpler analogs (e.g., 4-methyl or unsubstituted benzylidene derivatives) .
  • Replacement of the pyrimidinylthio group with pyrazoloquinoline (e.g., 6p ) or spiro-pyridothienopyrimidine (e.g., 8b ) alters electronic properties and bioactivity profiles.

Mechanistic and Pharmacological Insights

  • Anticancer Selectivity: The dimethylamino group in the target compound may enhance tumor cell selectivity by interacting with overexpressed receptors (e.g., folate receptors) or altering membrane permeability .
  • Enzymatic Targets : Pyrimidinylthio derivatives inhibit SIRT2 (NAD+-dependent deacetylase) and Akt (serine/threonine kinase), both implicated in cancer progression .
  • Antimicrobial Limitations: While the target compound’s analogs show Gram-positive activity (e.g., 7a ), its dimethylamino group may reduce efficacy against Gram-negative bacteria due to increased hydrophilicity and poor outer membrane penetration.

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